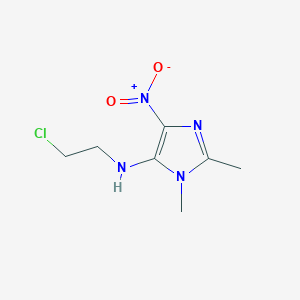![molecular formula C10H13N3O B7810861 4-methyl-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810861.png)
4-methyl-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “4-methyl-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridin-6-one” is a chemical entity that has garnered interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridin-6-one involves specific chemical reactions and conditions. The exact synthetic route can vary, but it generally includes the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds that can be applied in different industrial fields such as food or pharmaceuticals . The preparation methods often involve the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial production are designed to be cost-effective and scalable, often employing advanced technologies and equipment to facilitate the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridin-6-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution reactions. The specific conditions such as temperature, pressure, and solvent can vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
4-methyl-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridin-6-one has a wide range of scientific research applications, including:
Chemistry: It is used in the study of chemical reactions and mechanisms, as well as in the development of new synthetic methods.
Biology: The compound is used in biological research to study its effects on various biological systems and processes.
Mecanismo De Acción
The mechanism of action of 4-methyl-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-methyl-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridin-6-one can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Uniqueness
The compound’s ability to form inclusion complexes with cyclodextrins, for example, is a distinctive feature that enhances its utility in various fields .
Propiedades
IUPAC Name |
4-methyl-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-6(2)13-5-8-7(3)4-9(14)11-10(8)12-13/h4-6H,1-3H3,(H,11,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUBSWPIPKQFLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C2C1=CN(N2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C2C1=CN(N2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B7810782.png)


![N-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B7810800.png)


![Methyl 6-cyclopropyl-3-(4-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7810832.png)



![3,4-dimethyl-2-propyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810868.png)
![4-(difluoromethyl)-2,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810875.png)
![2-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810881.png)
![2-butyl-3,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810887.png)
